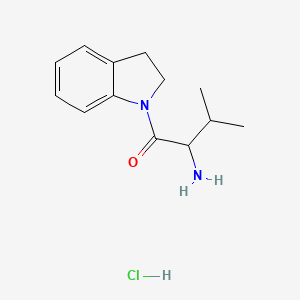
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride
説明
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride, a compound with a molecular formula of C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
The compound is synthesized through various methods that typically involve the condensation of indole derivatives with amines and ketones. Its hydrochloride form enhances solubility in biological systems, which is crucial for its activity.
Antimicrobial Activity
Recent studies have highlighted the compound's activity against various bacterial strains, particularly those resistant to conventional antibiotics. For example, it has shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for related indole derivatives indicate significant antibacterial potential:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | < 1 |
| MRSA ATCC 43300 | < 1 | |
| Candida albicans | 7.80 |
These findings suggest that the compound may inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development in treating resistant infections .
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a potential therapeutic candidate. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, derivatives of similar indole structures have shown significant antiproliferative activity against lung cancer cells (A549), indicating that the compound may interact with cellular pathways involved in cancer progression.
The proposed mechanisms include:
- Inhibition of Protein Synthesis : Compounds similar to this one have been shown to disrupt ribosomal function in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating chronic infections.
Case Studies
A notable study evaluated the efficacy of related indole compounds against MRSA and other resistant strains. The results indicated that certain derivatives had MIC values as low as 0.98 μg/mL against MRSA, suggesting high potency and the potential for clinical application in treating resistant bacterial infections .
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits low acute toxicity (LD50 > 2600 mg/kg in rats), it is classified as an irritant. Long-term studies are necessary to fully understand its safety profile and potential side effects in humans .
科学的研究の応用
Biological Activities
Research indicates that 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-methyl-1-butanone hydrochloride exhibits various biological activities:
- Antidepressant Effects : Studies suggest that compounds with indole structures can influence serotonin pathways, potentially offering antidepressant effects. The indole ring system is known for its role in many neurotransmitter systems, particularly in mood regulation.
- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. Indole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant-like effects of various indole derivatives in animal models. The results indicated that compounds similar to this compound showed significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants.
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at micromolar concentrations. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through activation of caspase pathways.
Case Study 3: Antimicrobial Testing
The antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
特性
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-9(2)12(14)13(16)15-8-7-10-5-3-4-6-11(10)15;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQGMUWVRLYLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















